Benzyl-2,3,4,5,6-d5 alcohol
Overview
Description
Benzyl-2,3,4,5,6-d5 alcohol, also known as (2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated form of benzyl alcohol. This compound is characterized by the replacement of five hydrogen atoms on the benzene ring with deuterium atoms, making it a valuable tool in various scientific research fields. The molecular formula of this compound is C7D5H3O, and it has a molecular weight of 113.17 g/mol .
Scientific Research Applications
Benzyl-2,3,4,5,6-d5 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy, helping to elucidate reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of benzyl alcohol in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of benzyl alcohol in the body.
Industry: this compound is used in the synthesis of deuterated pharmaceuticals and as a reference standard in quality control
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzyl alcohol, a related compound, inhibits lice from closing their respiratory spiracles . This suggests that Benzyl-2,3,4,5,6-d5 alcohol might have a similar target.
Mode of Action
Benzyl alcohols, in general, are known to react via an sn1 pathway, involving the formation of a carbocation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that benzyl alcohols can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (11317) and its physical properties such as boiling point (203-205 °C) and density (1094 g/mL at 25 °C) might influence its bioavailability .
Result of Action
It is known that benzyl alcohols can cause irritation to skin, eyes, and the respiratory tract . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is combustible, and its vapors are heavier than air and may spread along floors . Moreover, the compound’s reactivity might be influenced by temperature, as suggested by its boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-2,3,4,5,6-d5 alcohol can be synthesized through several methods. One common approach involves the deuteration of benzyl alcohol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms replacing the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves the same deuteration process but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuterated product. The purity of the final product is crucial, and it is often achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Benzyl-2,3,4,5,6-d5 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzaldehyde-2,3,4,5,6-d5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to benzyl-2,3,4,5,6-d5 amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Benzaldehyde-2,3,4,5,6-d5.
Reduction: Benzyl-2,3,4,5,6-d5 amine.
Substitution: Various substituted benzyl-2,3,4,5,6-d5 derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Benzyl alcohol: The non-deuterated form, commonly used as a solvent and in the synthesis of other chemicals.
Benzyl-d7 alcohol: A fully deuterated form with seven deuterium atoms, used in similar applications but with different isotopic labeling.
Benzaldehyde-2,3,4,5,6-d5: The oxidized form of Benzyl-2,3,4,5,6-d5 alcohol, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to its selective deuteration, which provides specific advantages in NMR spectroscopy and metabolic studies. The partial deuteration allows for detailed analysis without the complete alteration of the compound’s chemical properties, making it a versatile tool in various research applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583613 | |
Record name | (~2~H_5_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-10-9 | |
Record name | (~2~H_5_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68661-10-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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